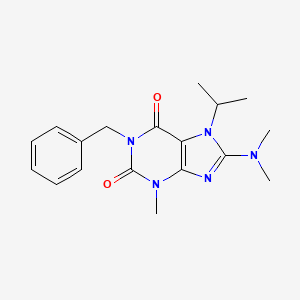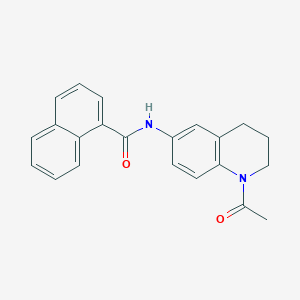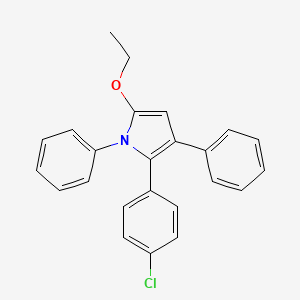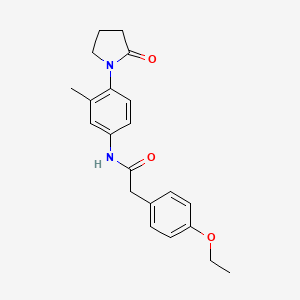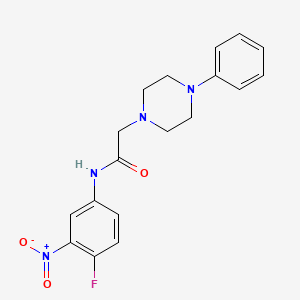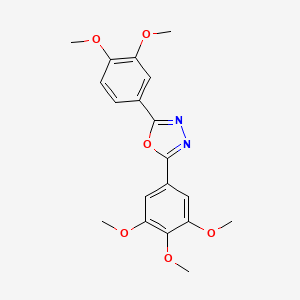![molecular formula C19H22N2O6S B2366979 N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3,4,5-trimethoxybenzamide CAS No. 946214-92-2](/img/structure/B2366979.png)
N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3,4,5-trimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3,4,5-trimethoxybenzamide, also known as DTBM, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. DTBM belongs to the thiazolidine-2,4-dione family of compounds and has been studied for its anti-inflammatory, anti-cancer, and anti-diabetic properties.
Applications De Recherche Scientifique
Pharmacological Potential
Thiazolidine derivatives, which share a structural similarity with the specified compound, have been extensively studied for their pharmacological potential. For instance, thiazolidinediones have shown promising anti-hyperglycemic and anti-hyperlipidemic activities, with certain compounds exhibiting significant effects comparable to standard treatments like pioglitazone (Shrivastava et al., 2016). Another study highlighted the anticonvulsant properties of thiazolidinone derivatives, with some compounds demonstrating considerable activity in electroshock and pentylenetetrazole-induced lethal convulsion tests (Faizi et al., 2017).
Anticancer Research
In the field of oncology, thiazolidine derivatives have been investigated for their anticancer properties. A series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides demonstrated moderate to excellent anticancer activity against various cancer cell lines, surpassing the efficacy of reference drugs in certain cases (Ravinaik et al., 2021).
Antimicrobial Applications
Thiazolidin-4-one derivatives have shown significant antimicrobial activity against a range of bacterial and fungal species. A study synthesized derivatives of thiazolidin-4-one and tested them against Escherichia coli and Staphylococcus aureus, observing substantial activity (Hussein & Azeez, 2013). Another research synthesized (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives, which displayed antibacterial activity mainly against Gram-positive strains, with some compounds showing similar or higher activity than standard reference drugs (Trotsko et al., 2018).
Propriétés
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6S/c1-25-16-11-13(12-17(26-2)18(16)27-3)19(22)20-14-5-7-15(8-6-14)21-9-4-10-28(21,23)24/h5-8,11-12H,4,9-10H2,1-3H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTKFAWTEKUJQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

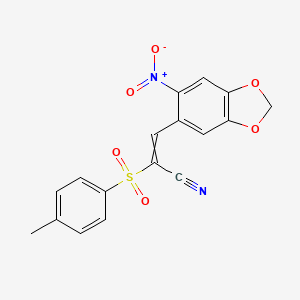
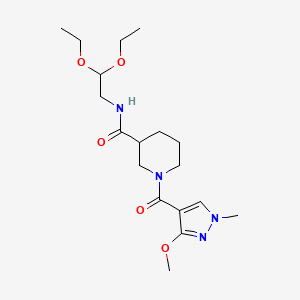
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2366900.png)

![N-(2-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2366903.png)
![N-[2-[(3,4-Dimethyl-6-oxo-1H-pyridazin-5-yl)methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2366905.png)
